[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] methanesulfonate
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Overview
Description
Fenoldopam mesylate: is a synthetic benzazepine derivative that acts as a selective dopamine-1 receptor partial agonist. It is primarily used as an antihypertensive agent, particularly for the short-term management of severe hypertension, including hypertensive crises . Fenoldopam mesylate was approved by the Food and Drug Administration in September 1997 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenoldopam mesylate can be synthesized through various methods. One method involves adding fenoldopam mesylate crystal form VI into ethyl acetate, stirring at room temperature for 2-4 hours, filtering, and then vacuum drying at 50-70°C to obtain fenoldopam mesylate crystal form II . Another method involves using Virahol or a mixture of first alcohol and water, followed by refluxing, cooling, and crystallization .
Industrial Production Methods: Industrial production of fenoldopam mesylate involves similar synthetic routes but on a larger scale. The process includes the use of specific solvents and reagents to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Fenoldopam mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, such as temperature, pH, and solvent choice.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Chemistry: In chemistry, fenoldopam mesylate is used to study dopamine-1 receptor-mediated cell signaling .
Biology: In biological research, fenoldopam mesylate is used to investigate its effects on renal blood flow and sodium excretion .
Medicine: Medically, fenoldopam mesylate is used for the short-term management of severe hypertension and hypertensive crises . It has also been studied for its potential reno-protective role in acute kidney injury .
Industry: In the pharmaceutical industry, fenoldopam mesylate is used in the development of antihypertensive drugs and related formulations .
Mechanism of Action
Fenoldopam mesylate exerts its effects by selectively stimulating dopamine-1 receptors, leading to vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . This results in a decrease in systemic vascular resistance and blood pressure . Fenoldopam mesylate also promotes sodium excretion via specific dopamine receptors along the nephron .
Comparison with Similar Compounds
Nitroprusside: Used for the management of perioperative and intraoperative hypertension.
Nicardipine: A calcium channel blocker used for blood pressure control.
Uniqueness: Fenoldopam mesylate is unique in its selective dopamine-1 receptor agonism, which provides rapid and reversible blood pressure reduction with minimal adrenergic effects . This makes it particularly useful in hypertensive emergencies and perioperative settings .
Properties
Molecular Formula |
C17H18ClNO5S |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] methanesulfonate |
InChI |
InChI=1S/C17H18ClNO5S/c1-25(22,23)24-15-8-13-12(16(18)17(15)21)6-7-19-9-14(13)10-2-4-11(20)5-3-10/h2-5,8,14,19-21H,6-7,9H2,1H3 |
InChI Key |
IAFDLHOKDLWVFA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C(=C2CCNCC(C2=C1)C3=CC=C(C=C3)O)Cl)O |
Origin of Product |
United States |
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